2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8-4-5-9(2)11(6-8)10(3)14-12(15)7-13/h4-6,10H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWAHWDSGXVMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589511 | |
| Record name | 2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36292-95-2 | |
| Record name | 2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
A standard method involves dissolving 1-(2,5-dimethylphenyl)ethylamine in anhydrous dichloromethane under nitrogen atmosphere. Chloroacetyl chloride is added dropwise at 0°C to minimize exothermic side reactions. The mixture is stirred at room temperature for 24 hours, followed by sequential washes with 2M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, and the product is purified via recrystallization from ethyl acetate/hexane.
Yield and Optimization
Yields for analogous chloroacetamides range from 60% to 82%, depending on stoichiometry and solvent polarity. Excess chloroacetyl chloride (1.2 equivalents) improves conversion, while higher temperatures (e.g., reflux) may accelerate reaction rates but risk decomposition.
Method 2: Base-Free Synthesis for Industrial Scalability
Patent-Inspired Approach
A notable advancement from pharmaceutical patents involves omitting exogenous bases during the reaction. In this method, 1-(2,5-dimethylphenyl)ethylamine reacts directly with chloroacetyl chloride in methanol at ambient temperature. The absence of base simplifies purification by reducing salt byproducts, though it necessitates rigorous control of reaction stoichiometry to prevent HCl-induced side reactions.
Comparative Efficiency
Base-free methods report comparable yields (65–75%) to traditional approaches but offer advantages in industrial settings, such as reduced waste and lower production costs.
Optimization of Reaction Parameters
Solvent Effects
Temperature and Time
- 0–5°C : Minimizes side reactions during reagent addition.
- Room temperature : Optimal for balancing reaction speed and stability over 12–24 hours.
Industrial-Scale Production
Continuous Flow Systems
Large-scale synthesis employs continuous flow reactors to maintain precise temperature control and mixing. Automated systems enable real-time monitoring of reagent addition, improving consistency and yield (>80% in pilot studies).
Purification Techniques
- Crystallization : Ethyl acetate/hexane mixtures yield high-purity product (≥98% by HPLC).
- Chromatography : Reserved for small-scale batches requiring ultra-high purity (>99.5%).
Challenges and Mitigation Strategies
Hydrolysis of Chloroacetyl Chloride
Exposure to moisture leads to hydrolysis, forming acetic acid and HCl. Strict anhydrous conditions and nitrogen sparging mitigate this issue.
Steric Hindrance
The bulky 1-(2,5-dimethylphenyl)ethyl group may slow reaction kinetics. Increasing reaction time to 36 hours or using catalytic DMAP (4-dimethylaminopyridine) enhances nucleophilicity.
Comparative Analysis of Methods
| Parameter | Method 1 (Dichloromethane) | Method 2 (Base-Free) |
|---|---|---|
| Solvent | Dichloromethane | Methanol |
| Base Used | None | None |
| Temperature | 0°C → RT | RT |
| Yield | 60–82% | 65–75% |
| Purity | ≥98% | ≥97% |
| Industrial Viability | Moderate | High |
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amide derivatives, while oxidation can produce corresponding carboxylic acids .
Scientific Research Applications
2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly as a precursor for anesthetic agents.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloroacetamides share a common core structure (Cl-CH₂-C(=O)-N-) but differ in substituents on the aromatic ring and the nitrogen atom. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Alachlor’s methoxymethyl and diethylphenyl groups enhance hydrophobicity, favoring herbicidal activity by improving membrane permeability .
Crystallographic Behavior :
- N-Substituted acetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ) exhibit planar amide groups and hydrogen-bonded dimerization in crystal structures, which stabilize the solid state . The ethyl group in the target compound may disrupt such packing, affecting solubility and melting point.
Synthetic Accessibility :
- The target compound is synthesized via coupling of chloroacetyl chloride with 1-(2,5-dimethylphenyl)ethylamine, a method analogous to routes described for 2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide .
- In contrast, 1u is prepared via direct acylation of 2,5-dimethylaniline, avoiding the need for ethylamine derivatization .
Spectroscopic Signatures :
- IR spectra of chloroacetamides show characteristic C=O stretches (~1649 cm⁻¹) and N-H stretches (~3292–3393 cm⁻¹), as seen in 1u . The ethyl substituent in the target compound may shift these peaks slightly due to conformational effects.
Biological Activity
2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C_{12}H_{16}ClNO
- Molecular Weight : 229.72 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's chlorophenoxy group is believed to modulate enzyme and receptor activity, while the dimethylphenyl group enhances lipophilicity, facilitating cell membrane penetration and increasing bioavailability.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes that play critical roles in inflammatory pathways.
- Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses, contributing to its anti-inflammatory effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, especially in combating resistant strains.
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown promise in reducing inflammation. Studies have demonstrated that it can decrease pro-inflammatory cytokine levels in vitro.
- Cytokines Assessed :
- Tumor Necrosis Factor-alpha (TNF-α)
- Interleukin-6 (IL-6)
The reduction in these cytokines indicates a potential therapeutic role in inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study conducted by Gowda et al. assessed the antimicrobial efficacy of various derivatives of acetamides, including this compound. The results indicated that this compound exhibited superior activity against resistant bacterial strains compared to other tested derivatives.
Study 2: In Vivo Anti-inflammatory Assessment
In a controlled animal study, researchers evaluated the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model. The results showed a significant reduction in paw swelling when treated with the compound compared to the control group, supporting its potential use as an anti-inflammatory agent .
Q & A
Q. Advanced Methodological Considerations
- Purification : Recrystallization from ethanol/water mixtures achieves >95% purity. Chromatography (e.g., silica gel) is recommended for complex byproducts .
- Scale-Up Challenges : Industrial methods prioritize continuous flow reactors to enhance heat dissipation and reduce batch variability .
Q. Basic Research Focus
- <sup>1</sup>H NMR : The acetamide NH proton appears as a broad singlet (δ 8.2–8.5 ppm), while aromatic protons of the 2,5-dimethylphenyl group resonate as multiplet signals (δ 6.8–7.2 ppm) .
- IR : Strong C=O stretch at ~1680 cm<sup>-1</sup> and N–H bend at ~1550 cm<sup>-1</sup> confirm the acetamide backbone .
Q. Advanced Methodological Considerations
- X-ray Crystallography : Resolves ambiguities in stereochemistry or hydrogen bonding (e.g., N–H···O interactions in crystal lattices) .
- Dynamic NMR : Detects conformational flexibility in solution, such as hindered rotation of the dimethylphenyl group .
- Solvent Effects : Deuterated DMSO may sharpen NH signals compared to CDCl3 due to hydrogen bonding .
What strategies are effective in enhancing the bioactivity of this compound through structural modifications?
Q. Basic Research Focus
- Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring enhances electrophilicity and receptor binding .
- Bioisosteric Replacements : Replacing the chloro group with trifluoromethyl (–CF3) improves metabolic stability .
Q. Advanced Methodological Considerations
- QSAR Modeling : Correlates logP values with antimicrobial activity; optimal logP ~2.5 balances solubility and membrane permeability .
- In Silico Docking : Identifies potential interactions with enzyme active sites (e.g., cytochrome P450) to guide synthetic priorities .
Q. Table 2: Bioactivity of Structural Analogues
| Modification | IC50 (μM) | Target Enzyme |
|---|---|---|
| 2,5-Dimethylphenyl | 12.3 | CYP3A4 |
| 2,4-Dichlorophenyl | 8.7 | CYP2D6 |
| Trifluoroethyl Side Chain | 6.2 | Acetylcholinesterase |
How can contradictory data on hydrolysis kinetics of chloroacetamides be systematically analyzed?
Q. Basic Research Focus
- pH-Dependent Hydrolysis : Acidic conditions (pH 2–4) favor cleavage to 2,5-dimethylphenethylamine and chloroacetic acid, while basic conditions (pH >10) yield carboxylate derivatives .
Q. Advanced Methodological Considerations
- Kinetic Isotope Effects (KIE) : Deuterium labeling at the α-carbon reveals rate-limiting steps in hydrolysis mechanisms .
- HPLC-MS Monitoring : Quantifies degradation products in real-time to refine kinetic models .
What computational methods are recommended to predict the environmental fate of this compound?
Q. Advanced Research Focus
- EPI Suite Modeling : Estimates biodegradation half-life (t1/2 = 14–28 days) and soil adsorption coefficients (Koc = 120–150 mL/g) .
- Density Functional Theory (DFT) : Calculates bond dissociation energies to predict photodegradation pathways under UV exposure .
How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray analysis?
Q. Advanced Methodological Considerations
- Solvent Pair Screening : Ethanol/water (7:3 v/v) at 4°C yields monoclinic crystals (space group P21/c) with Z′ = 2 .
- Additive Screening : 1% acetic acid enhances crystal growth by modulating supersaturation .
Q. Notes
- Data Sources : PubChem, CAS, EPA DSSTox, and peer-reviewed journals were prioritized .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
